An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-isopropylphenyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-(3-isopropylphenyl)acetamide
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. 2-chloro-N-(3-isopropylphenyl)acetamide, a member of the chloroacetamide class of compounds, represents a significant scaffold in medicinal chemistry. The presence of a reactive chloroacetyl group and a substituted phenyl ring provides a versatile platform for the synthesis of more complex molecules with potential biological activity. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in synthetic protocols, for predicting its behavior in biological systems, and for the rational design of future drug candidates.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-chloro-N-(3-isopropylphenyl)acetamide. As a Senior Application Scientist, the focus extends beyond a simple recitation of data. Herein, we delve into the causality behind these properties, provide field-proven experimental protocols for their determination, and offer insights into their implications for research and development.
Core Physicochemical Profile
A thorough understanding of a compound's physicochemical profile is the bedrock of its application in research and development. While experimental data for 2-chloro-N-(3-isopropylphenyl)acetamide is not extensively published, we can compile a profile based on authoritative computed data and draw parallels with closely related analogs.
Structural and Molecular Data
The structural features of 2-chloro-N-(3-isopropylphenyl)acetamide, including the presence of an amide linkage, a chloro-functionalized alkyl chain, and a lipophilic isopropyl-substituted phenyl ring, dictate its chemical behavior and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [1] |
| IUPAC Name | 2-chloro-N-(3-propan-2-ylphenyl)acetamide | [1] |
| CAS Number | 630121-40-3 | [1] |
| Canonical SMILES | CC(C)C1=CC(=CC=C1)NC(=O)CCl | [1] |
| InChIKey | YNVVQJCHGHPBTH-UHFFFAOYSA-N | [1] |
Predicted Physicochemical Properties
The following table summarizes key computed physicochemical properties that are instrumental in predicting the compound's behavior in various experimental settings.
| Property | Predicted Value | Significance in Drug Development | Source |
| XLogP3 | 3.1 | Indicates good lipophilicity, suggesting potential for membrane permeability. | [1] |
| Hydrogen Bond Donor Count | 1 | The amide (N-H) group can act as a hydrogen bond donor, influencing solubility and receptor binding. | [1] |
| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, contributing to interactions with biological targets and solvents. | [1] |
| Rotatable Bond Count | 3 | Provides an indication of the molecule's conformational flexibility, which can impact receptor fit. | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | Suggests good potential for oral bioavailability based on empirical rules (e.g., Veber's rule). | [1] |
Expert Insight: The predicted XLogP3 of 3.1 is a crucial parameter. It suggests that 2-chloro-N-(3-isopropylphenyl)acetamide strikes a balance between aqueous solubility and lipid membrane permeability, a key consideration for orally administered drugs. However, it is imperative to validate this computed value with experimental data, as subtle intramolecular interactions can influence the actual lipophilicity.
Experimental Determination of Key Physicochemical Properties
To ensure scientific integrity, computed data must be corroborated by empirical evidence. The following sections detail robust, field-proven protocols for the experimental determination of critical physicochemical parameters.
Synthesis of 2-chloro-N-(3-isopropylphenyl)acetamide
A reliable synthetic route is the first step in obtaining high-purity material for characterization. The most common and efficient method for the synthesis of N-aryl-2-chloroacetamides is the chloroacetylation of the corresponding aniline derivative.
Protocol: Chloroacetylation of 3-isopropylaniline
This protocol describes a general and efficient method for the N-acylation of aromatic amines.
Materials:
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3-isopropylaniline
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Chloroacetyl chloride
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Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
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Triethylamine (TEA) or another suitable non-nucleophilic base
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-isopropylaniline (1.0 equivalent) in anhydrous THF.
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Base Addition: Add triethylamine (1.2 equivalents) to the solution.
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Cooling: Cool the reaction mixture to 0-5 °C using an ice bath and stir for 15 minutes.
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Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution via a dropping funnel, ensuring the temperature remains below 10 °C to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Once the reaction is complete, pour the mixture into cold water and extract with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive chloroacetyl chloride. A non-nucleophilic base like triethylamine is employed to neutralize the HCl byproduct without competing with the aniline for the acylating agent. Cooling the reaction mixture controls the exothermicity of the acylation, minimizing the formation of side products.
Caption: Synthetic workflow for 2-chloro-N-(3-isopropylphenyl)acetamide.
Determination of Octanol-Water Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The HPLC-based method is a rapid and reliable technique for its determination.
Protocol: HPLC-based LogP Determination
This method relies on correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
Materials and Equipment:
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High-Performance Liquid Chromatograph (HPLC) with a UV detector
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Reverse-phase C18 column
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Mobile phase: Acetonitrile and water
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A set of standard compounds with known LogP values spanning a range that includes the expected LogP of the test compound.
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2-chloro-N-(3-isopropylphenyl)acetamide
Procedure:
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Standard Preparation: Prepare stock solutions of the standard compounds and the test compound in a suitable solvent (e.g., acetonitrile).
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HPLC Method Development: Develop an isocratic HPLC method that provides good separation of the standard compounds. A typical mobile phase would be a mixture of acetonitrile and water.
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Calibration Curve Generation: Inject the standard solutions and record their retention times. Plot the logarithm of the retention time (log tR) against the known LogP values of the standards to generate a calibration curve.
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Sample Analysis: Inject the solution of 2-chloro-N-(3-isopropylphenyl)acetamide and record its retention time.
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LogP Calculation: Using the equation of the linear regression from the calibration curve, calculate the LogP of 2-chloro-N-(3-isopropylphenyl)acetamide from its measured retention time.
Self-Validating System: The linearity of the calibration curve (R² > 0.98) serves as an internal validation of the method. The inclusion of quality control standards with known LogP values in each run further ensures the accuracy of the determination.
Caption: Workflow for experimental LogP determination via HPLC.
Spectroscopic Characterization
Expected Spectroscopic Features:
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¹H NMR:
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Isopropyl Group: A doublet for the two methyl groups (around δ 1.2 ppm) and a septet for the methine proton (around δ 2.9 ppm).
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Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring.
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Methylene Protons: A singlet for the two protons of the chloromethyl group (around δ 4.2 ppm).
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Amide Proton: A broad singlet for the N-H proton (δ 8.0-8.5 ppm).
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¹³C NMR:
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Isopropyl Group: Two signals, one for the methyl carbons (around δ 24 ppm) and one for the methine carbon (around δ 34 ppm).
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Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).
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Methylene Carbon: A signal for the chloromethyl carbon (around δ 43 ppm).
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Carbonyl Carbon: A downfield signal for the amide carbonyl carbon (around δ 165 ppm).
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IR Spectroscopy:
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N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹.
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C-H Stretch (aromatic and aliphatic): Absorption bands in the 2850-3100 cm⁻¹ region.
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C=O Stretch (Amide I): A strong, sharp absorption band around 1670 cm⁻¹.
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N-H Bend (Amide II): An absorption band around 1550 cm⁻¹.
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C-Cl Stretch: An absorption band in the fingerprint region (600-800 cm⁻¹).
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Mass Spectrometry (Electron Ionization - EI):
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Molecular Ion Peak ([M]⁺): A peak at m/z 211.
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Isotope Peak ([M+2]⁺): A peak at m/z 213 with an intensity of approximately one-third of the molecular ion peak, characteristic of the presence of a single chlorine atom.
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Fragmentation: Expect fragmentation patterns corresponding to the loss of the chloroacetyl group and cleavage of the isopropyl group.
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Safety and Handling
Based on the GHS classification for 2-chloro-N-(3-isopropylphenyl)acetamide, appropriate safety precautions must be taken during its handling and use.
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GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and vapors.
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Avoid contact with skin and eyes.
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In case of contact, flush the affected area with copious amounts of water and seek medical attention.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical properties of 2-chloro-N-(3-isopropylphenyl)acetamide, grounded in both computed data and established experimental methodologies. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided protocols and predictive analyses offer a robust framework for its synthesis, characterization, and application in a research setting.
As a Senior Application Scientist, I strongly recommend the experimental validation of the computed properties outlined in this guide. Such data will not only provide a more accurate and reliable profile of this compound but will also contribute valuable information to the broader scientific community, aiding in the development of future synthetic strategies and the design of novel therapeutic agents.
References
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PubChem. Compound Summary for CID 25323346, 2-chloro-N-(3-(propan-2-yl)phenyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChemLite. 2-chloro-n-[3-(propan-2-yl)phenyl]acetamide (C11H14ClNO). [Link]
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Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
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Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623. [Link]
